N-(2-methyl-5-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-methyl-5-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine-3-carboxamide core. Its structure includes a 2-methyl-5-nitrophenyl group attached via an amide linkage and a 2-methylbenzyl substituent at the pyridine N1 position.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-6-3-4-7-16(14)13-23-11-5-8-18(21(23)26)20(25)22-19-12-17(24(27)28)10-9-15(19)2/h3-12H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARUAXCKMJXYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-5-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H19N3O4, with a molecular weight of 377.4 g/mol. The compound features a dihydropyridine core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O4 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to N-(2-methyl-5-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine derivatives exhibit various mechanisms of action:
- Antitumor Activity : Dihydropyridine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have reported that these compounds can target specific pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : Some studies have demonstrated that related compounds possess antimicrobial activity against a range of pathogens including bacteria and fungi. This is often attributed to their ability to disrupt cellular membranes or inhibit essential metabolic processes.
- Cardiovascular Effects : Dihydropyridines are commonly known as calcium channel blockers, which can lead to vasodilation and reduced blood pressure. The specific compound may exhibit similar cardiovascular effects, contributing to its therapeutic profile.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Case Study 1 : In a study evaluating the antitumor effects of various dihydropyridine derivatives, it was found that compounds structurally similar to N-(2-methyl-5-nitrophenyl)-1-(2-methylbenzyl)-2-oxo exhibited significant cytotoxicity against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1) with IC50 values in the low micromolar range .
- Case Study 2 : Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Candida albicans using disk diffusion methods. The results indicated that certain derivatives displayed potent antibacterial and antifungal properties with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Modification | Effect on Activity |
|---|---|
| Nitrophenyl Substitution | Enhances antitumor potency |
| Benzyl Group Variation | Alters selectivity towards specific cancer cell lines |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C17H18N2O3
Molecular Weight : 302.34 g/mol
IUPAC Name : N-(2-methyl-5-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
The compound features a dihydropyridine core with various substituents that enhance its biological activity, particularly the nitro group, which is known to influence reactivity and biological interactions.
Antitumor Activity
Research indicates that derivatives of dihydropyridine compounds often exhibit significant antitumor properties . Studies have shown that similar compounds can induce apoptosis and inhibit tumor cell proliferation in various cancer models. The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor , particularly in relation to enzymes involved in cancer metabolism. The structural features of this compound allow it to interact with target enzymes, potentially leading to reduced metabolic activity in cancer cells.
Case Study 1: Antitumor Efficacy
In a study involving xenograft models, derivatives of dihydropyridine compounds similar to this compound exhibited complete tumor stasis. This suggests that modifications to the dihydropyridine structure can enhance antitumor efficacy significantly.
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has demonstrated that variations in the aromatic rings and substituents can lead to increased biological activity. For instance, the introduction of electron-withdrawing groups such as nitro groups has been associated with enhanced potency against various cancer cell lines.
Comparison with Similar Compounds
Structural Analysis
The compound’s core dihydropyridine ring is functionalized at three critical positions:
- N1 : 2-methylbenzyl group (electron-donating, sterically bulky).
- C3 : Carboxamide linkage to a 2-methyl-5-nitrophenyl moiety (electron-withdrawing nitro group enhances electrophilicity).
- C2 : Ketone oxygen (participates in hydrogen bonding).
Key structural distinctions from analogs (e.g., N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide ):
Comparative Physicochemical Properties
- Lipophilicity : The analog in , with three chlorine atoms, exhibits higher lipophilicity (logP ~3.5 estimated) compared to the target compound’s nitro and methyl groups (logP ~2.8). Chlorine’s hydrophobicity enhances membrane permeability but may reduce solubility .
- Electron Effects : The nitro group in the target compound strongly withdraws electrons, polarizing the carboxamide bond and increasing reactivity toward nucleophiles. In contrast, the analog’s chlorine atoms exert moderate electron-withdrawing effects.
Crystallographic Data
Crystal structures of related dihydropyridines are typically solved using SHELXL for refinement, ensuring accurate bond-length and angle measurements . The target compound’s nitro group may introduce challenges in crystallization due to polarity, whereas the analog’s chlorine atoms facilitate dense packing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methyl-5-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Optimize synthesis using stepwise condensation and cyclization reactions. For example, combine substituted benzylamines with activated pyridine precursors in polar aprotic solvents (e.g., DMF) under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (80–120°C) and catalyst loading (e.g., p-toluenesulfonic acid). Purify via column chromatography using silica gel and gradient elution (hexane:ethyl acetate mixtures). Yield improvements (>70%) are achievable by controlling stoichiometry and intermediate isolation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substitution patterns and hydrogen bonding.
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (error <2 ppm).
- X-ray crystallography (if crystals form): Resolve stereochemical ambiguities. Cross-validate data with computational simulations (e.g., DFT) .
Q. How can solubility challenges for this compound in aqueous buffers be addressed for in vitro assays?
- Methodological Answer : Pre-dissolve in DMSO (≤1% v/v final concentration) or use co-solvents like ethanol:water (1:9). For lipid-based formulations, employ surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes. Solvent selection should align with downstream assays to avoid cytotoxicity artifacts .
Q. What preliminary pharmacological screening strategies are recommended to evaluate its bioactivity?
- Methodological Answer : Conduct high-throughput screening (HTS) against target panels (e.g., kinases, GPCRs). Use cell-based assays (e.g., MTT for cytotoxicity, luciferase reporters for pathway inhibition). Prioritize dose-response curves (1 nM–100 µM) and include positive controls (e.g., doxorubicin for anticancer activity). Validate hits in orthogonal assays (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How can researchers identify the molecular targets of this compound in complex biological systems?
- Methodological Answer : Apply chemoproteomics (e.g., affinity chromatography with biotinylated analogs) or thermal shift assays (CETSA). Use CRISPR-Cas9 knockout libraries to identify resistance-conferring genes. Pair with transcriptomics (RNA-seq) to map pathway perturbations .
Q. What computational approaches are effective for analyzing structure-activity relationships (SAR) of analogs?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology-modeled targets. Use QSAR models (e.g., CoMFA, Random Forest) trained on bioactivity data. Validate predictions with synthesized analogs, focusing on substituent effects at the 2-methylbenzyl and nitro groups .
Q. How should contradictory data on its biological potency across studies be resolved?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, serum concentrations, incubation times). Re-evaluate compound stability under assay conditions (HPLC monitoring). Test for off-target effects via counter-screens (e.g., cytochrome P450 inhibition). Meta-analyze datasets to identify confounding variables (e.g., batch-to-batch purity differences) .
Q. What strategies are effective for studying synergistic effects with existing therapeutics?
- Methodological Answer : Use combination index (CI) models (Chou-Talalay method) in dose-matrix assays. Test with standard-of-care agents (e.g., cisplatin in cancer). Mechanistic synergy is confirmed via pathway analysis (e.g., Western blot for apoptosis markers like caspase-3). Include isobolograms to quantify interaction magnitude .
Q. How can its stability under physiological conditions (pH, temperature) be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 2–9) at 37°C, sampling at intervals (0–72 hrs). Analyze degradation via LC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
